molecular formula C22H25FN4O4 B2964503 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049476-03-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2964503
CAS RN: 1049476-03-0
M. Wt: 428.464
InChI Key: ZCQCRSBNVJJLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many organic compounds, particularly those with biological activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple ring structures and functional groups. The benzodioxol group is a key structural feature, which is a fused ring system incorporating a benzene ring and a 1,3-dioxolane ring .

Scientific Research Applications

Sigma-1 Receptor Ligands and CNS Activity

  • Sigma-1 Receptor Ligands : A study focused on the design, synthesis, and evaluation of N-benzyl alkyl ether piperazine derivatives, demonstrating high affinity and selectivity for sigma-1 receptors. These compounds, due to their favorable log D values and high brain uptake, are considered suitable candidates for imaging sigma-1 receptors in neurodegenerative processes using positron emission tomography (PET) (Moussa et al., 2010).

Antimicrobial Activity

  • Antimicrobial Agents : A series of fluoroquinolone derivatives demonstrated significant in vitro antibacterial and weak antifungal activities. These compounds were synthesized and characterized, showing potential as antimicrobial agents against various bacterial and fungal strains (Rameshkumar et al., 2003).

Eating Disorders and Orexin Receptor Mechanisms

  • Compulsive Food Consumption : Research on the role of orexin-1 receptor mechanisms in compulsive food consumption suggests that selective antagonism at this receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

H1-antihistaminic Agents

  • H1-antihistaminic Activity : The synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles for H1-antihistaminic activity revealed compounds with potential for clinical evaluation due to their potent activity compared to chlorpheniramine maleate (Iemura et al., 1986).

Antidepressant Metabolism

  • Antidepressant Oxidative Metabolism : A study on the metabolism of Lu AA21004, a novel antidepressant, identified the involvement of multiple cytochrome P450 enzymes in its oxidative metabolism, offering insights into the drug's metabolic pathways and potential interactions (Hvenegaard et al., 2012).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c23-17-3-1-2-4-18(17)27-11-9-26(10-12-27)8-7-24-21(28)22(29)25-14-16-5-6-19-20(13-16)31-15-30-19/h1-6,13H,7-12,14-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQCRSBNVJJLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.